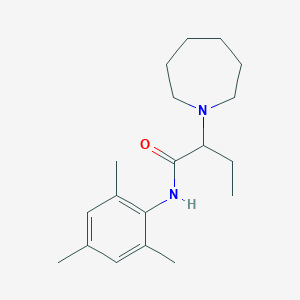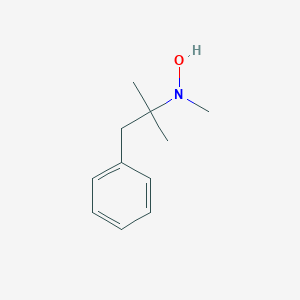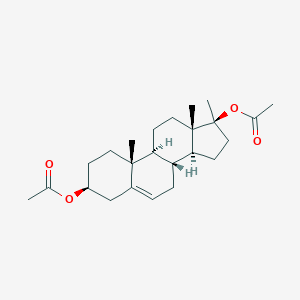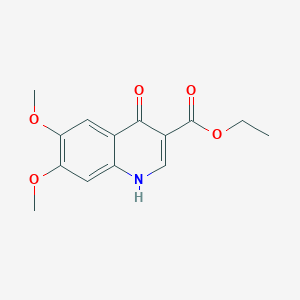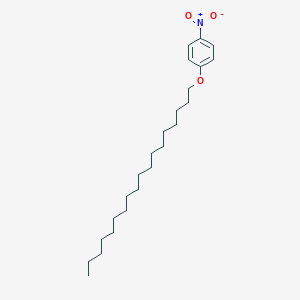
p-Nitrophenyl octadecyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Octadecyloxynitrobenzene is a nitroaromatic compound known for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. The compound has a molecular formula of C24H41NO3 and contains several functional groups, including a nitro group and an ether group .
Méthodes De Préparation
The synthesis of p-Octadecyloxynitrobenzene typically involves the nitration of octadecyloxybenzene. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating. Industrial production methods may involve large-scale nitration reactors with efficient cooling systems to manage the heat generated during the reaction .
Analyse Des Réactions Chimiques
p-Octadecyloxynitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, chlorine, bromine, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
p-Octadecyloxynitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility in organic solvents.
Industry: It is used in the development of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of p-Octadecyloxynitrobenzene involves its interaction with molecular targets through its nitro and ether groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo reduction and oxidation reactions makes it a versatile tool in studying redox processes and pathways .
Comparaison Avec Des Composés Similaires
p-Octadecyloxynitrobenzene can be compared with other nitroaromatic compounds such as nitrobenzene and dinitrobenzene. While all these compounds share the nitro group, p-Octadecyloxynitrobenzene’s long alkyl chain (octadecyl group) provides it with unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles .
Similar compounds include:
- Nitrobenzene
- Dinitrobenzene
- Octadecyloxybenzene
These compounds differ in their alkyl chain length and the number of nitro groups, which influence their chemical behavior and applications.
Propriétés
IUPAC Name |
1-nitro-4-octadecoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZSCOZPPVDBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401317 |
Source


|
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123974-61-8 |
Source


|
| Record name | p-Octadecyloxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
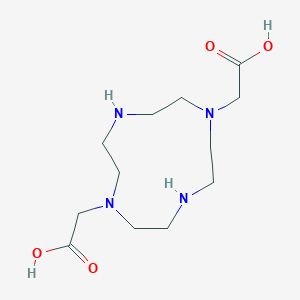



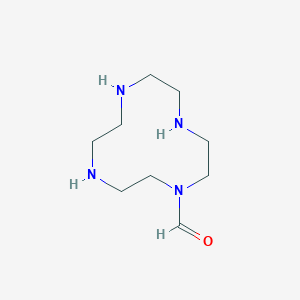
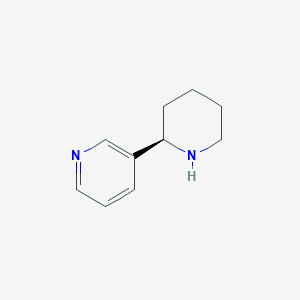
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

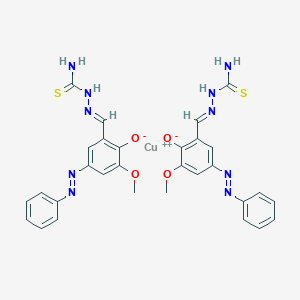
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
